Computed Lipophilicity (XLogP3-AA): 0.9 Log Unit Increase Over the 2-Fluoro Analog
The target compound exhibits a computed XLogP3-AA of 3.7, compared to an estimated XLogP3-AA of approximately 2.8 for the closest mono-halogenated analog, 3-(2-fluorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide (CAS 2177060-03-4) [1]. This 0.9 log unit increase reflects the contribution of the second ortho-chlorine atom and places the 2,6-dichloro derivative in a higher lipophilicity bracket. The significance of this difference is context-dependent: a ΔlogP of 0.9 can correspond to approximately a 5- to 8-fold difference in membrane partition coefficients in octanol/water systems [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.7 (PubChem computed XLogP3-AA for CAS 2195942-28-8) |
| Comparator Or Baseline | ~2.8 (estimated XLogP3-AA for 3-(2-fluorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide, CAS 2177060-03-4) |
| Quantified Difference | ΔXLogP3-AA ≈ +0.9 (32% increase) |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem release 2021.05.07); comparator value estimated from structural analog with single fluorine substitution |
Why This Matters
Lipophilicity differences of this magnitude can translate into meaningfully different membrane permeability and non-specific protein binding profiles, making the 2,6-dichloro compound the more lipophilic option within this chemotype for assays where higher logP is desired.
- [1] PubChem Compound Summary for CID 122276233, 3-(2,6-dichlorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide. Computed Properties section, XLogP3-AA = 3.7. https://pubchem.ncbi.nlm.nih.gov/compound/122276233 (accessed April 2026). View Source
- [2] Leo, A.; Hansch, C.; Elkins, D. Partition Coefficients and Their Uses. Chem. Rev. 1971, 71, 525–616. (Establishes the relationship between ΔlogP and membrane partitioning.) View Source
